2-methyl-4-phenyl-1H-indene
Overview
Description
2-Methyl-4-phenyl-1H-indene is an organic compound with the molecular formula C16H14. It is a derivative of indene, characterized by the presence of a methyl group at the second position and a phenyl group at the fourth position of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-2-butene with phenylacetylene in the presence of a suitable catalyst can yield this compound . The reaction typically requires elevated temperatures and may involve the use of a palladium catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is critical to optimizing yield and purity. Common catalysts include palladium and platinum-based systems, which are known for their effectiveness in facilitating cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated indene derivatives.
Scientific Research Applications
2-Methyl-4-phenyl-1H-indene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
Material Science: It is explored for its potential in creating advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-phenyl-1H-indene in catalytic processes involves its interaction with metal centers in catalysts. The indene ring can coordinate with metal atoms, facilitating the activation of substrates and promoting the desired chemical transformations. The methyl and phenyl groups can influence the electronic properties of the indene ring, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indene: Lacks the phenyl group at the fourth position, resulting in different reactivity and applications.
4-Phenyl-1H-indene: Lacks the methyl group at the second position, which can affect its chemical properties and uses.
2-Ethyl-4-phenyl-1H-indene: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-4-phenyl-1H-indene is unique due to the combined presence of both methyl and phenyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in polymer chemistry and catalysis .
Properties
IUPAC Name |
2-methyl-4-phenyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGNRCDZSRNHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454279 | |
Record name | 2-METHYL-4-PHENYLINDENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159531-97-2 | |
Record name | 2-METHYL-4-PHENYLINDENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159531-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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